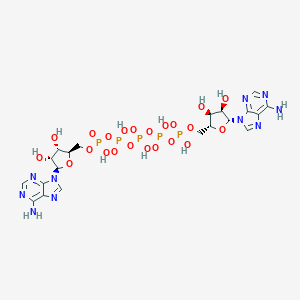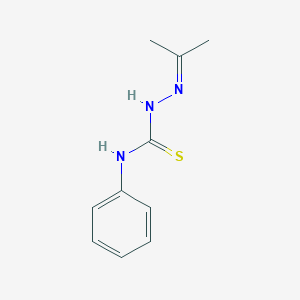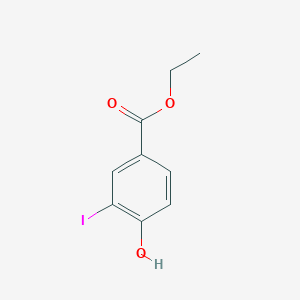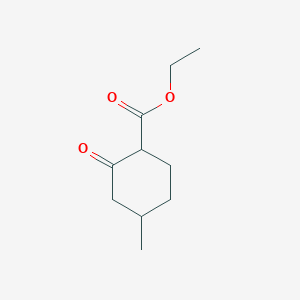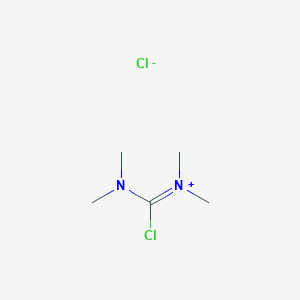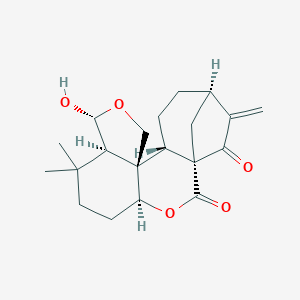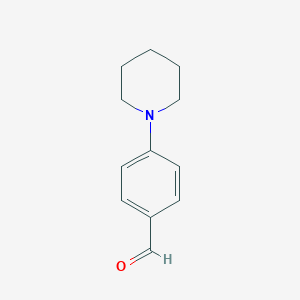
4-(Piperidin-1-yl)benzaldehyde
Vue d'ensemble
Description
4-(Piperidin-1-yl)benzaldehyde is a chemical compound with the empirical formula C12H15NO . It is used as a reactant for the synthesis of anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines, and NR2B selective NMDA receptor antagonists .
Synthesis Analysis
The synthesis of 4-(Piperidin-1-yl)benzaldehyde involves the reaction of the aryl halide (2 mmol) and amine (2.5 mmol), FeOA-Pd (0.05 g, 0.04 mmol, 1.5 mol%), base (3 mmol), solvent (5 mL) and additive .Molecular Structure Analysis
The crystal structures and Hirshfeld surface analyses of three Schiff bases, derived from arylsulfonohydrazides and 4-(piperidin-4-yl)benzaldehyde have been analyzed to investigate the effect of substituents on the structural parameters .Chemical Reactions Analysis
4-(Piperidin-1-yl)benzaldehyde is a reactant for the synthesis of NR2B selective NMDA receptor antagonists. It is also a reactant for the synthesis of 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .Physical And Chemical Properties Analysis
4-(Piperidin-1-yl)benzaldehyde has a melting point of 61-64 °C and a predicted boiling point of 344.3±25.0 °C. Its predicted density is 1.091±0.06 g/cm3 .Applications De Recherche Scientifique
Anti-Inflammatory Agents
“4-(Piperidin-1-yl)benzaldehyde” is used as a reactant for the synthesis of anti-inflammatory agents . These agents are crucial in the treatment of conditions like arthritis, asthma, and autoimmune diseases.
Piperidine Incorporated α-Aminophosphonates
This compound is also used in the synthesis of piperidine incorporated α-aminophosphonates . These are antibacterial agents that are used to combat various bacterial infections.
5-Hydroxyaurone Derivatives
“4-(Piperidin-1-yl)benzaldehyde” is used in the synthesis of 5-Hydroxyaurone derivatives . These derivatives act as growth inhibitors against HUVEC (Human Umbilical Vein Endothelial Cells) and some cancer cell lines, making them potential candidates for cancer treatment.
NR2B Selective NMDA Receptor Antagonists
This compound is used in the synthesis of NR2B selective NMDA receptor antagonists . These antagonists are used in the treatment of neurological disorders like Alzheimer’s disease, Parkinson’s disease, and depression.
Fulleropyrrolidines
“4-(Piperidin-1-yl)benzaldehyde” is used in the synthesis of fulleropyrrolidines . These are used in the development of organic solar cells and other organic electronic devices.
Fluorophores for Monitoring Polymerization Processes
This compound is used in the synthesis of fluorophores for monitoring polymerization processes . These fluorophores are used in the study of polymerization reactions, which are crucial in the production of various types of polymers.
Mécanisme D'action
Target of Action
It has been used as a reactant for the synthesis of various compounds with diverse biological activities, such as anti-inflammatory agents, antibacterial agents, growth inhibitors against huvec and some cancer cell lines, and nr2b selective nmda receptor antagonists . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, it has been used in the synthesis of Schiff bases , which are known to interact with various biological targets through mechanisms such as chelation, hydrogen bonding, and π-π stacking .
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific derivative synthesized .
Pharmacokinetics
Its chemical properties such as melting point (61-64 °c), boiling point (3443±250 °C predicted), and density (1091±006 g/cm3 predicted) have been reported . These properties can influence its pharmacokinetic behavior.
Result of Action
Compounds synthesized using it as a reactant have shown various biological activities, suggesting that it may have potential therapeutic effects depending on the specific derivative synthesized .
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that factors such as temperature, light, and oxygen exposure may affect its stability.
Safety and Hazards
4-(Piperidin-1-yl)benzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Orientations Futures
Piperidine is very common in many natural and synthetic N-containing medicaments and is present in the basic skeleton of many pharmacologically active compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVPSVCFVQUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303081 | |
| Record name | 4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)benzaldehyde | |
CAS RN |
10338-57-5 | |
| Record name | 10338-57-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Piperidinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-(Piperidin-1-yl)benzaldehyde in the context of the provided research papers?
A1: 4-(Piperidin-1-yl)benzaldehyde serves as a crucial building block in synthesizing chalcone derivatives. [, ] These chalcones exhibit a range of biological activities, including antimicrobial and anticonvulsant properties. [, ]
Q2: Can you describe the general reaction mechanism for synthesizing chalcones using 4-(Piperidin-1-yl)benzaldehyde?
A2: Chalcone synthesis using 4-(Piperidin-1-yl)benzaldehyde generally employs a Claisen-Schmidt condensation reaction. This reaction involves the condensation of the aldehyde group of 4-(Piperidin-1-yl)benzaldehyde with the α-carbon of a suitable ketone, typically in the presence of a base. [, ]
Q3: How does the structure of the synthesized chalcones relate to their biological activity, particularly antimicrobial activity?
A3: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it does highlight that a chalcone incorporating both an isoquinoline moiety and the 4-(Piperidin-1-yl)benzaldehyde scaffold (specifically, compound 6Aa in []) demonstrated potent antimicrobial activity against Escherichia coli. This suggests that both structural features may contribute to the observed activity. []
Q4: Were any computational studies performed to understand the interaction of these chalcones with their biological targets?
A5: Yes, molecular docking studies were conducted on chalcone 6Aa (from []) using MOE software. These studies aimed to understand its interaction with the thymidine phosphorylase enzyme (PDB ID: 4EAD), a potential target for its antimicrobial activity. The results indicated a strong binding affinity between 6Aa and the enzyme, suggesting a possible mechanism for its antimicrobial effects. []
Q5: What analytical techniques were used to characterize the synthesized chalcones?
A6: The synthesized chalcones were characterized using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. [, ] These techniques provided information about the functional groups, structure, and molecular weight of the compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

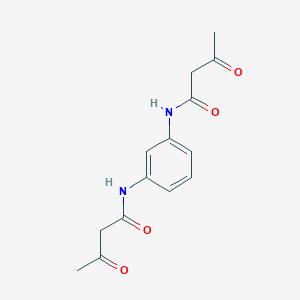


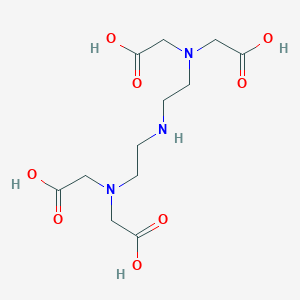


![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
